molecular formula C9H12OS B7988663 1-(Ethylsulfanyl)-4-methoxybenzene CAS No. 7205-58-5

1-(Ethylsulfanyl)-4-methoxybenzene

Cat. No.: B7988663
CAS No.: 7205-58-5
M. Wt: 168.26 g/mol
InChI Key: JOTUDFBFCFFMNN-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-4-methoxybenzene is an organic compound characterized by the presence of an ethylsulfanyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylsulfanylated benzene derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Ethylsulfanyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and potency.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-4-methoxybenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-(Ethylsulfanyl)-2-methoxybenzene: Similar structure but with the methoxy group in the ortho position.

    1-(Ethylsulfanyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Properties

IUPAC Name

1-ethylsulfanyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUDFBFCFFMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415880
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-58-5
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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